N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- Thieno[3,2-d]pyrimidinone scaffold: A fused bicyclic system combining thiophene and pyrimidinone rings, providing a planar aromatic structure conducive to π-π stacking interactions.
- 3-(4-Methylphenyl) substitution: A para-methylphenyl group attached to the pyrimidinone nitrogen, enhancing hydrophobic interactions.
- N-(3-methylphenyl) acetamide: A meta-methyl-substituted phenyl group on the acetamide nitrogen, influencing steric and electronic properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-14-6-8-17(9-7-14)25-21(27)20-18(10-11-28-20)24-22(25)29-13-19(26)23-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFIOYOGRAXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Common reagents used in these reactions include various halogenating agents, thiols, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Variations in the central heterocyclic scaffold significantly impact molecular interactions and bioactivity.
Analysis: The target’s fused thieno-pyrimidinone core likely enhances binding affinity compared to simpler dihydropyrimidinones (e.g., ) but may reduce solubility versus benzothieno-triazolo derivatives () due to increased hydrophobicity .
Substituent Effects on Acetamide Moiety
The aryl group attached to the acetamide nitrogen modulates electronic and steric properties:
Analysis : The 3-methylphenyl group in the target compound offers moderate hydrophobicity, while electron-withdrawing groups (e.g., CF3O in ) may improve resistance to oxidative metabolism but reduce cell permeability .
Sulfanyl Linker and Spatial Orientation
The sulfanyl bridge’s position and connectivity influence molecular geometry:
Biological Activity
N-(3-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanism of action based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C26H25N3O2S2
- CAS Number : 443740-04-3
- Molar Mass : 475.63 g/mol
The compound features a thienopyrimidine core that is often associated with various biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives similar to this compound. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as VEGFR-2 and AKT. For instance, one study reported an IC50 of 0.075 μM for VEGFR-2 and 4.60 μM for AKT, indicating potent activity against these targets .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways. This was evidenced by S phase cell cycle arrest followed by caspase-3 activation .
- Selectivity Towards Cancer Cells : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Antimicrobial Activity
The thienopyrimidine derivatives have also been evaluated for antimicrobial properties:
- Broad-Spectrum Activity : Compounds structurally related to this compound have demonstrated significant antibacterial and antimycobacterial activity against various strains including Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial activity is often attributed to the presence of the thienopyrimidine ring which enhances the binding affinity to bacterial enzymes or receptors .
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- Study on Liver Cell Carcinoma : A study demonstrated that a derivative with similar structural features inhibited liver cell carcinoma growth significantly more than standard treatments .
- Antimicrobial Screening : In vitro assays showed that specific derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of established antibiotics against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
